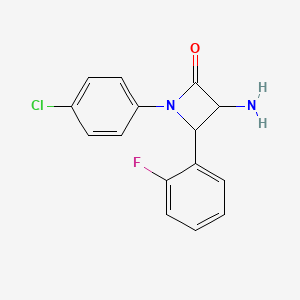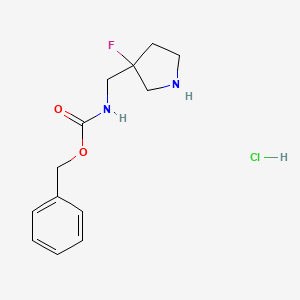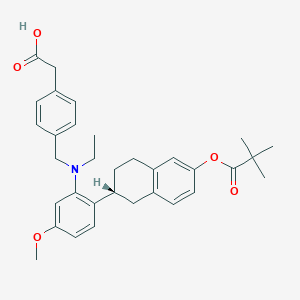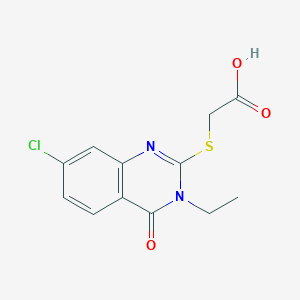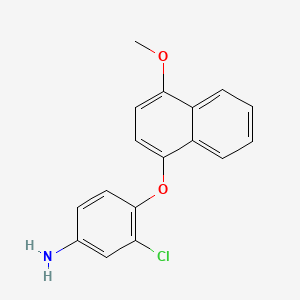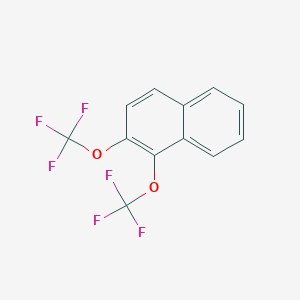
1,2-Bis(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2. It is a derivative of naphthalene, where two hydrogen atoms are replaced by trifluoromethoxy groups at the 1 and 2 positions. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethoxy)naphthalene can be synthesized through various methods. One common approach involves the reaction of naphthalene with trifluoromethoxy reagents under specific conditions. For example, the Suzuki–Miyaura coupling reaction is often employed, where naphthalene derivatives are coupled with trifluoromethoxyboronic acids or esters in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trifluoromethoxy)naphthalene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(trifluoromethoxy)naphthalene
- 1,2-Difluoronaphthalene
- 1,2-Dimethoxynaphthalene
Uniqueness
1,2-Bis(trifluoromethoxy)naphthalene is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical properties such as high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H6F6O2 |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
1,2-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-6-5-7-3-1-2-4-8(7)10(9)20-12(16,17)18/h1-6H |
InChI-Schlüssel |
GPULOQGDZKLVRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)

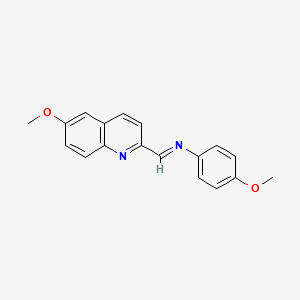
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15062904.png)
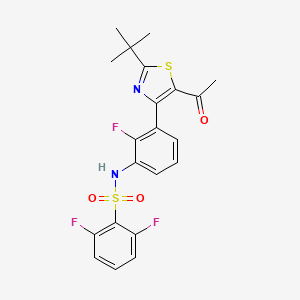
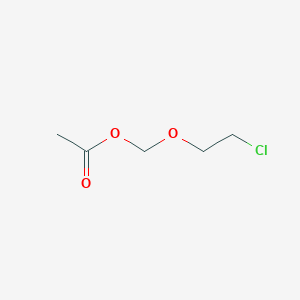
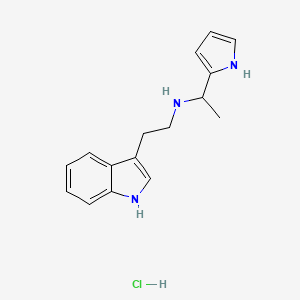
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
